({2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine
Overview
Description
The compound “({2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Scientific Research Applications
Antiviral Applications
This compound has shown potential in the realm of antiviral research. Derivatives of this structure could be synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, as indicated by similar structures in the indole derivative family . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents.
Anti-Tubercular Activity
Substituted pyridinyl compounds, which share a structural resemblance to the compound , have been designed and synthesized for their anti-tubercular activity . These derivatives have been evaluated against Mycobacterium tuberculosis and could serve as a starting point for the development of new anti-tubercular agents using ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine as a core structure.
Antifungal Properties
Compounds with similar molecular frameworks have been utilized in the synthesis of triazole antifungal drugs . The difluorophenyl and piperazine components are common in antifungal agents, suggesting that this compound could be a precursor or a candidate for developing new antifungal medications.
properties
IUPAC Name |
[2-[4-(3,4-difluorophenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c17-14-4-3-13(10-15(14)18)21-6-8-22(9-7-21)16-12(11-19)2-1-5-20-16/h1-5,10H,6-9,11,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAFVAXJLDUOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)F)C3=C(C=CC=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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